Cas no 2034293-10-0 (5-{3-[(benzenesulfonyl)methyl]-1,2,4-oxadiazol-5-yl}-2-methoxy-4-methylpyrimidine)

5-{3-[(Benzenesulfonyl)methyl]-1,2,4-oxadiazol-5-yl}-2-methoxy-4-methylpyrimidine is a heterocyclic compound featuring a pyrimidine core linked to a 1,2,4-oxadiazole moiety via a benzenesulfonylmethyl bridge. This structure imparts unique physicochemical properties, making it a promising candidate for pharmaceutical and agrochemical research. The presence of the oxadiazole ring enhances metabolic stability, while the methoxy and methyl substituents on the pyrimidine scaffold contribute to selective binding interactions. The benzenesulfonyl group may further influence solubility and bioavailability. This compound is of interest in medicinal chemistry for its potential as a scaffold in kinase inhibitors or antimicrobial agents. Its synthetic versatility allows for further derivatization, enabling structure-activity relationship studies.
5-{3-[(benzenesulfonyl)methyl]-1,2,4-oxadiazol-5-yl}-2-methoxy-4-methylpyrimidine structure
2034293-10-0 structure
Product name:5-{3-[(benzenesulfonyl)methyl]-1,2,4-oxadiazol-5-yl}-2-methoxy-4-methylpyrimidine
CAS No:2034293-10-0
MF:C15H14N4O4S
MW:346.361061573029
CID:5551906

5-{3-[(benzenesulfonyl)methyl]-1,2,4-oxadiazol-5-yl}-2-methoxy-4-methylpyrimidine Chemical and Physical Properties

Names and Identifiers

    • 3-(benzenesulfonylmethyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole
    • 5-{3-[(benzenesulfonyl)methyl]-1,2,4-oxadiazol-5-yl}-2-methoxy-4-methylpyrimidine
    • Inchi: 1S/C15H14N4O4S/c1-10-12(8-16-15(17-10)22-2)14-18-13(19-23-14)9-24(20,21)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3
    • InChI Key: QMIDLXBEIUZCLD-UHFFFAOYSA-N
    • SMILES: O1C(C2=CN=C(OC)N=C2C)=NC(CS(C2=CC=CC=C2)(=O)=O)=N1

5-{3-[(benzenesulfonyl)methyl]-1,2,4-oxadiazol-5-yl}-2-methoxy-4-methylpyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6530-6171-4mg
5-{3-[(benzenesulfonyl)methyl]-1,2,4-oxadiazol-5-yl}-2-methoxy-4-methylpyrimidine
2034293-10-0
4mg
$66.0 2023-09-08
Life Chemicals
F6530-6171-10mg
5-{3-[(benzenesulfonyl)methyl]-1,2,4-oxadiazol-5-yl}-2-methoxy-4-methylpyrimidine
2034293-10-0
10mg
$79.0 2023-09-08
Life Chemicals
F6530-6171-15mg
5-{3-[(benzenesulfonyl)methyl]-1,2,4-oxadiazol-5-yl}-2-methoxy-4-methylpyrimidine
2034293-10-0
15mg
$89.0 2023-09-08
Life Chemicals
F6530-6171-20mg
5-{3-[(benzenesulfonyl)methyl]-1,2,4-oxadiazol-5-yl}-2-methoxy-4-methylpyrimidine
2034293-10-0
20mg
$99.0 2023-09-08
Life Chemicals
F6530-6171-3mg
5-{3-[(benzenesulfonyl)methyl]-1,2,4-oxadiazol-5-yl}-2-methoxy-4-methylpyrimidine
2034293-10-0
3mg
$63.0 2023-09-08
Life Chemicals
F6530-6171-5μmol
5-{3-[(benzenesulfonyl)methyl]-1,2,4-oxadiazol-5-yl}-2-methoxy-4-methylpyrimidine
2034293-10-0
5μmol
$63.0 2023-09-08
Life Chemicals
F6530-6171-25mg
5-{3-[(benzenesulfonyl)methyl]-1,2,4-oxadiazol-5-yl}-2-methoxy-4-methylpyrimidine
2034293-10-0
25mg
$109.0 2023-09-08
Life Chemicals
F6530-6171-40mg
5-{3-[(benzenesulfonyl)methyl]-1,2,4-oxadiazol-5-yl}-2-methoxy-4-methylpyrimidine
2034293-10-0
40mg
$140.0 2023-09-08
Life Chemicals
F6530-6171-30mg
5-{3-[(benzenesulfonyl)methyl]-1,2,4-oxadiazol-5-yl}-2-methoxy-4-methylpyrimidine
2034293-10-0
30mg
$119.0 2023-09-08
Life Chemicals
F6530-6171-1mg
5-{3-[(benzenesulfonyl)methyl]-1,2,4-oxadiazol-5-yl}-2-methoxy-4-methylpyrimidine
2034293-10-0
1mg
$54.0 2023-09-08

Additional information on 5-{3-[(benzenesulfonyl)methyl]-1,2,4-oxadiazol-5-yl}-2-methoxy-4-methylpyrimidine

Introduction to 5-{3-[(benzenesulfonyl)methyl]-1,2,4-oxadiazol-5-yl}-2-methoxy-4-methylpyrimidine (CAS No. 2034293-10-0)

5-{3-[(benzenesulfonyl)methyl]-1,2,4-oxadiazol-5-yl}-2-methoxy-4-methylpyrimidine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2034293-10-0, represents a unique structural motif that combines a pyrimidine core with an oxadiazole moiety, further functionalized with a benzenesulfonyl group. The intricate arrangement of these functional groups imparts distinct chemical and biological properties, making it a promising candidate for various therapeutic applications.

The structural framework of this compound is characterized by a pyrimidine ring system substituted at the 2-position with a methoxy group and at the 4-position with a methyl group. The oxadiazole component is linked to the pyrimidine via a methylene bridge, and this linkage is further extended by a benzenesulfonyl group attached to the 3-position of the oxadiazole ring. This particular configuration suggests potential interactions with biological targets that are sensitive to such structural features, including enzymes and receptors involved in critical metabolic pathways.

In recent years, there has been growing interest in the development of heterocyclic compounds for their pharmaceutical potential. Pyrimidine derivatives, in particular, have been extensively studied due to their resemblance to nucleic acid bases and their ability to interact with biological macromolecules. The oxadiazole ring, known for its stability and bioisosteric properties with other heterocycles like thiophene or furan, adds another layer of complexity to the compound's pharmacological profile. The presence of the benzenesulfonyl group enhances its solubility and binding affinity, which are crucial factors in drug design.

One of the most compelling aspects of 5-{3-[(benzenesulfonyl)methyl]-1,2,4-oxadiazol-5-yl}-2-methoxy-4-methylpyrimidine is its potential as an intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged similar structural motifs in the development of kinase inhibitors, antiviral agents, and anti-inflammatory drugs. The combination of the pyrimidine and oxadiazole rings provides a scaffold that can be modified to target specific disease pathways effectively.

Recent studies have highlighted the importance of computational modeling in understanding the interactions between such compounds and their biological targets. Molecular docking simulations have been employed to predict how this compound might bind to enzymes like kinases or proteases that are implicated in diseases such as cancer and inflammatory disorders. These simulations have provided valuable insights into the compound's binding affinity and specificity, guiding further optimization efforts.

The methoxy and methyl substituents on the pyrimidine ring play a crucial role in modulating the compound's pharmacokinetic properties. These groups can influence solubility, metabolic stability, and distribution within the body. By carefully tuning these substituents, researchers can enhance the compound's bioavailability and reduce potential side effects. This level of precision is essential for developing drugs that are both effective and safe for therapeutic use.

The benzenesulfonyl group attached to the oxadiazole ring is another key feature that contributes to the compound's unique properties. This group not only increases hydrophilicity but also provides a site for further chemical modifications. For instance, it can be used as a handle for linking other pharmacophores or for introducing specific functional groups that enhance binding interactions with biological targets. Such versatility makes this compound an attractive candidate for medicinal chemists working on drug discovery programs.

In conclusion, 5-{3-[(benzenesulfonyl)methyl]-1,2,4-oxadiazol-5-yl}-2-methoxy-4-methylpyrimidine (CAS No. 2034293-10-0) represents a promising therapeutic agent with unique structural features that make it well-suited for various pharmaceutical applications. Its combination of a pyrimidine core with an oxadiazole moiety and a benzenesulfonyl group offers potential benefits in terms of binding affinity, solubility, and metabolic stability. As research in this area continues to evolve, this compound is likely to play an important role in the development of novel treatments for human diseases.

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